Product packaging for Indolizin-7-ylmethanol(Cat. No.:)

Indolizin-7-ylmethanol

Cat. No.: B13673952
M. Wt: 147.17 g/mol
InChI Key: SRWGLTYNCASYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indolizin-7-ylmethanol is a chemical building block based on the indolizine scaffold, a nitrogen-containing fused heterocycle of significant interest in medicinal and materials chemistry . The indolizine core structure is found in various biologically active natural products and alkaloids, and its synthetic derivatives are investigated for a wide range of pharmacological applications, including as potential antibacterial, anti-inflammatory, antiviral, and antitumor agents . In materials science, indolizine derivatives are studied for their appreciable photophysical properties, making them suitable for use in developing dyes for dye-sensitized solar cells (DSSCs) and organic light-emitting devices (OLEDs) . As a functionalized indolizine, this compound serves as a versatile precursor for further chemical synthesis, enabling researchers to create diverse collections of molecules for drug discovery and functional materials development . Modern synthetic strategies for such compounds may involve transition metal-catalyzed reactions, multicomponent reactions, and other green chemistry approaches to efficiently construct the desired heterocyclic scaffolds . This product is labeled For Research Use Only (RUO) . It is intended for laboratory research purposes and is not to be used for the diagnosis, treatment, or prevention of disease in humans or animals. This product is not approved for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B13673952 Indolizin-7-ylmethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

indolizin-7-ylmethanol

InChI

InChI=1S/C9H9NO/c11-7-8-3-5-10-4-1-2-9(10)6-8/h1-6,11H,7H2

InChI Key

SRWGLTYNCASYTR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC(=CC2=C1)CO

Origin of Product

United States

Advanced Synthetic Methodologies for Indolizin 7 Ylmethanol and Its Derivatives

Strategic Approaches to the Indolizine (B1195054) Skeleton Bearing a C7 Hydroxymethyl Group

The synthesis of the indolizine core with a functional group at the C7 position is the critical first step. This requires careful selection of starting materials and reaction pathways, ranging from adapted classical methods to contemporary transition-metal-catalyzed reactions.

Classical methods for indolizine synthesis, such as the Tschitschibabin (Chichibabin) and Scholtz reactions, provide the foundational routes to the indolizine scaffold. jbclinpharm.orgrsc.org Their adaptation for C7 functionalization primarily relies on the strategic placement of substituents on the pyridine (B92270) precursor, as the pyridine ring ultimately forms the six-membered ring of the indolizine system.

The Tschitschibabin reaction involves the base-mediated cyclization of a quaternary pyridinium (B92312) salt, typically formed from a pyridine and an α-haloketone. jbclinpharm.org To achieve C7 substitution, a 4-substituted pyridine is employed as the starting material. The substituent at the 4-position of the pyridine ring directly translates to the C7 position of the resulting indolizine. For instance, the reaction of a 4-substituted-2-methylpyridine with an α-haloketone would yield a C7-substituted indolizine.

Similarly, the Scholtz reaction , which involves the high-temperature condensation of 2-methylpyridine (B31789) with acetic anhydride (B1165640), can be adapted. jbclinpharm.org By starting with a 4-substituted-2-methylpyridine, the resulting indolizine would bear the corresponding substituent at the C7 position. A more direct route to a C7-ester, a direct precursor to the hydroxymethyl group, involves the Stobbe condensation of pyrrole-2-carboxaldehyde with dimethyl succinate, which can yield 5-oxygenated indolizines bearing an ester group at the C7 position. chim.it

A summary of these classical approaches is presented below.

ReactionPrecursor Requirement for C7-FunctionalizationTypical ConditionsResulting C7-Group
Tschitschibabin 4-Substituted Pyridinium SaltBase (e.g., K₂CO₃, NaHCO₃)Substituent from pyridine
Scholtz 4-Substituted-2-methylpyridineAcetic Anhydride, High Temp.Substituent from pyridine
Stobbe Condensation Pyrrole-2-carboxaldehyde, Dimethyl succinateBase (e.g., NaH, t-BuOK)Ester (e.g., -COOCH₃)

Modern synthetic chemistry has introduced a variety of powerful methods for constructing the indolizine skeleton with high efficiency and regioselectivity. These include 1,3-dipolar cycloadditions and transition-metal-catalyzed cyclizations. chim.it

1,3-Dipolar Cycloaddition: This is one of the most versatile and widely used methods for synthesizing the indolizine ring. jbclinpharm.orgnih.gov The reaction occurs between a pyridinium ylide (the 1,3-dipole) and an electron-deficient alkene or alkyne (the dipolarophile). chim.itrsc.org To generate a C7-substituted indolizine, a 4-substituted pyridine is used to form the initial pyridinium ylide. The reaction of this ylide with a suitable dipolarophile, such as ethyl propiolate, leads to the formation of an indolizine with the desired C7-substituent and functional handles at other positions that can be further modified. researchgate.net

Transition-Metal-Catalyzed Strategies: Numerous modern strategies employ transition metals like gold, palladium, copper, and rhodium to catalyze the formation of the indolizine ring through cycloisomerization or annulation pathways. rsc.orgorganic-chemistry.orgnih.gov

Gold-catalyzed cycloisomerization of propargyl-substituted pyridines provides an efficient route to C2-substituted indolizines. rsc.orgorganic-chemistry.org Adapting these substrates could potentially lead to C7-functionalized products.

Palladium and Copper-catalyzed tandem reactions involving coupling and cycloisomerization of propargyl amines with heteroaryl bromides have been developed for aminoindolizine synthesis. organic-chemistry.org

Copper-catalyzed reactions are particularly notable. For instance, a copper-catalyzed conversion of pyridotriazoles has been shown to produce indolizines, and this method can tolerate substituents at the C7 position. rsc.org Another approach involves a copper-catalyzed three-component reaction of a pyridine, a methyl ketone, and an alkenoic acid, which proceeds via a 1,3-dipolar cycloaddition followed by oxidative aromatization. organic-chemistry.org

Intramolecular cyclization of specifically designed precursors is another powerful tool. For example, a thermal Claisen rearrangement of an allyl ether derived from a tetrahydroindolizinone precursor was used to introduce a C7-allyl group, which is a versatile handle for further functionalization. nih.gov

The table below summarizes some of these modern approaches.

StrategyKey ReactantsCatalyst/ConditionsKey Features
1,3-Dipolar Cycloaddition 4-Substituted Pyridinium Ylide, Alkyne/AlkeneBase, often refluxHigh versatility and regioselectivity. researchgate.net
Cu-Catalyzed Annulation Pyridotriazole, AlkyneCu(MeCN)₄PF₆, aerobicTolerates C7-substituents. rsc.org
Pd/Cu-Catalyzed Tandem Propargyl amine, Heteroaryl bromidePd/Cu catalystsOne-pot synthesis of aminoindolizines. organic-chemistry.org
Au-Catalyzed Cycloisomerization Propargyl-substituted pyridineAu(I) or Au(III) catalystMild conditions, high efficiency. rsc.org
Intramolecular Cyclization Tethered pyridine and alkyne/alkene moietiesThermal or metal-catalyzedAccess to complex fused systems. nih.govresearchgate.net

Functional Group Transformations and Derivatization at the C7 Position

Once the indolizine skeleton with a suitable functional group at C7 is synthesized, the next stage involves transforming this group into the target hydroxymethyl moiety and potentially derivatizing it further.

The most direct precursors for the C7-hydroxymethyl group are the corresponding carboxylic acid or ester functionalities. The synthesis of an indolizine-7-carboxylate ester has been achieved through methods like the Stobbe condensation. chim.it The subsequent reduction of this ester or the corresponding carboxylic acid to the primary alcohol is a standard transformation in organic synthesis.

This reduction is typically accomplished using powerful hydride-based reducing agents.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of esters and carboxylic acids to primary alcohols. The reaction is usually performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

Borane (BH₃) complexes, such as BH₃·THF, can also be used, particularly for the selective reduction of carboxylic acids in the presence of other reducible functional groups.

While specific literature detailing the reduction of indolizine-7-carboxylic acid is sparse, the successful reduction of other functional groups on the indolizine core to primary alcohols supports the viability of this pathway. nih.govacs.org

The primary hydroxyl group of Indolizin-7-ylmethanol is a versatile site for further derivatization, allowing for the synthesis of a wide range of analogues with potentially modified properties. Standard alcohol functionalization reactions can be applied, with the potential need for selective catalysts to avoid reactions at other sites on the heterocyclic core.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride or a carboxylic anhydride in the presence of a base (e.g., pyridine, triethylamine), or through Fischer esterification with a carboxylic acid under acidic catalysis. researchgate.net

Etherification: Formation of ethers can be achieved through the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (indolizine-7-carbaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic efforts increasingly focus on sustainability, efficiency, and environmental impact. The principles of green chemistry are highly applicable to the synthesis of indolizine derivatives, aiming to reduce waste, avoid hazardous solvents, and utilize catalytic processes. nih.gov

Several green strategies have been reported for the synthesis of the indolizine core:

Solvent-Free Reactions: A number of multicomponent reactions for indolizine synthesis can be performed under solvent-free conditions, often with thermal or microwave activation. mdpi.comacs.orgnih.gov This dramatically reduces solvent waste and can lead to cleaner reactions and simpler purifications. For example, a copper-catalyzed reaction of pyridine, acetophenone, and a nitroolefin proceeds efficiently at 130 °C without any solvent. mdpi.com

Aqueous Media: The use of water as a reaction solvent is a cornerstone of green chemistry. Biocatalytic methods, for instance, often operate in aqueous buffers. nih.gov

Biocatalysis: Enzymes offer a green alternative to traditional chemical catalysts. Lipases from Candida antarctica (CAL-A and CAL-B) have been successfully employed to catalyze the one-pot, three-component synthesis of bis-indolizines in aqueous buffer, demonstrating high catalytic activity and selectivity. nih.gov

Organocatalysis: The use of small organic molecules as catalysts avoids the need for potentially toxic and expensive heavy metals. Brønsted acids have been used to catalyze the C3-alkylation of indolizines, showcasing a metal-free functionalization approach. rsc.org A metal-free, three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols provides a straightforward path to functionalized indolizines. acs.orgnih.gov

These green and catalytic methods, while demonstrated for the general synthesis of indolizines, provide a clear blueprint for developing more sustainable and efficient routes toward this compound and its derivatives.

Transition Metal-Catalyzed Processes for Indolizine Construction

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful and efficient pathways for the construction of complex heterocyclic systems like indolizines. nih.gov These catalysts facilitate a wide range of transformations, often with high selectivity and under mild conditions, enabling the rapid assembly of the core indolizine scaffold from readily available starting materials. nih.govrsc.org Various metals, including copper, palladium, iron, and gold, have been successfully employed in novel synthetic routes.

Copper (Cu)-Catalyzed Reactions: Copper catalysts are frequently used due to their low cost and versatile reactivity. One notable approach involves a copper-catalyzed reaction of pyridine, acetophenone, and a nitroolefin to construct the indolizine ring. researchgate.net This method forms both C–N and C–C bonds in a single process. Another strategy uses a copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates to yield C-1 oxygenated indolizines. organic-chemistry.org

Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are well-known for their efficacy in cross-coupling and annulation reactions. Researchers have developed Pd-catalyzed regioselective annulation methods involving starting materials like 2-(pyridine-2-yl) acetonitrile (B52724) derivatives to construct the indolizine skeleton. organic-chemistry.org

Iron (Fe)-Catalyzed Reactions: As an inexpensive and abundant metal, iron has gained traction in catalysis. An iron-catalyzed synthesis of functionalized indolizines has been developed from pyridines and α-substituted allenoates, which proceeds through an annulation followed by an aerobic oxidation step. organic-chemistry.org

Gold (Au)-Catalyzed Reactions: Gold catalysis has emerged as a powerful tool for C-C and C-heteroatom bond formation. Two complementary Au(I)-catalyzed methods have been shown to produce ester-substituted indolizines from easily accessible 2-propargyloxypyridines, tolerating a wide range of functional groups. organic-chemistry.org

While effective, these metal-catalyzed processes can present challenges, particularly the potential for metal residue contamination in the final product, which requires careful and often tedious purification. acs.org

Table 1: Overview of Transition Metal-Catalyzed Indolizine Synthesis

Catalyst Type Reactants Reaction Type Reference
Copper (CuBr) Pyridine, Acetophenone, Nitroolefin Multi-bond formation researchgate.net
Palladium (Pd) 2-(pyridine-2-yl) acetonitrile derivatives Regioselective Annulation organic-chemistry.org
Iron (Fe) Pyridines, α-substituted allenoates Annulation/Aerobic Oxidation organic-chemistry.org
Gold (Au) 2-propargyloxypyridines, Acetoacetates Cyclization organic-chemistry.org

Microwave-Assisted and Solvent-Free Methodologies for Indolizine Derivatives

In response to the growing need for environmentally sustainable chemical processes, microwave-assisted and solvent-free synthesis have become important alternatives to conventional methods. tandfonline.com These "green chemistry" techniques offer significant advantages, including drastically reduced reaction times (from hours to minutes), higher product yields, and minimized chemical waste. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and improve yields. tandfonline.com This technology has been successfully applied to the synthesis of a wide variety of indolizine derivatives. tandfonline.com For example, multicomponent strategies to prepare pyrazolo[3,4-e]indolizine derivatives have been effectively carried out using microwave assistance. The efficiency of this approach often eliminates the need for harsh reaction conditions or expensive catalysts. organic-chemistry.org

Solvent-Free Reactions: Conducting reactions without a solvent (neat or solid-state) is highly desirable as it reduces waste and avoids the environmental impact associated with solvent use and disposal. researchgate.netorganic-chemistry.org In a recent development, indolizines were synthesized via a copper-catalyzed reaction under solvent-free conditions with high yields. researchgate.net The combination of microwave heating with solvent-free conditions represents a particularly powerful and environmentally friendly synthetic strategy. nih.gov This combination has been used to prepare N-aryl indolines, a related heterocyclic system, demonstrating the potential for broader application. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Synthesis Method Conditions Reaction Time Yield Environmental Impact
Conventional Heating Thermal, often with solvent Hours to Days Moderate to Good Higher (solvent waste, energy use)
Microwave-Assisted Microwave irradiation, often solvent-free Minutes to Hours Good to Excellent Lower (reduced waste and energy)

Optimization of Reaction Conditions and Scalability Considerations in this compound Synthesis

The successful synthesis of a target molecule like this compound depends critically on the optimization of reaction conditions to maximize yield and purity. Furthermore, the ability to scale the synthesis from a laboratory setting to larger production is a key test of a method's practical utility.

Optimization of Reaction Conditions: The process of optimization involves systematically varying parameters such as temperature, reaction time, catalyst loading, and stoichiometry of reactants to find the ideal conditions. For instance, in developing a transition metal-free synthesis of functionalized indolizines, researchers optimized the reaction by testing various bases and temperatures, finding that using Na₂CO₃ at 80 °C provided the desired products in moderate to excellent yields (up to 99%). acs.orgresearchgate.net This systematic approach is crucial for any synthetic route being developed for this compound.

Scalability Considerations: A scalable synthesis must be robust, safe, and economically viable on a larger scale. Several factors influence scalability:

Catalyst Cost and Removal: For transition metal-catalyzed processes, the cost of the catalyst (especially for precious metals like palladium and gold) can be a significant barrier. Furthermore, the removal of metal residues from the final product is a critical challenge, especially for pharmaceutical applications. acs.org

Reagent Availability: The starting materials must be readily available and affordable in large quantities.

Reaction Workup and Purification: The procedure for isolating and purifying the product should be simple and efficient to be practical on a large scale. Chromatographic purification, while common in the lab, is often undesirable in large-scale production.

Green Chemistry Approaches: Methodologies like microwave-assisted and solvent-free synthesis can offer advantages in scalability by reducing solvent waste and improving energy efficiency. However, they may require specialized large-scale microwave reactors, which represents a different type of scalability challenge. The successful demonstration of a gram-scale reaction is an important indicator of a method's potential practicality. acs.org

Chemical Reactivity and Mechanistic Studies of Indolizin 7 Ylmethanol

Reactivity of the Hydroxyl Group in Indolizin-7-ylmethanol

The hydroxyl group attached to the C7 position of the indolizine (B1195054) ring in this compound behaves in a manner analogous to a benzylic alcohol. This reactivity is characterized by its susceptibility to oxidation, its ability to form esters and ethers, and its potential to undergo substitution reactions.

Oxidation Reactions and Corresponding Product Formation

The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, Indolizine-7-carbaldehyde, or the carboxylic acid, Indolizine-7-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are effective for this transformation, preventing over-oxidation to the carboxylic acid. The reaction mechanism with PCC involves the formation of a chromate ester intermediate, followed by a 1,2-elimination to furnish the aldehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will typically oxidize the primary alcohol directly to the carboxylic acid. This process proceeds through the intermediate aldehyde, which is further oxidized in the presence of the strong oxidant.

Oxidizing AgentProduct(s)Reaction Conditions
Pyridinium chlorochromate (PCC)Indolizine-7-carbaldehydeAnhydrous dichloromethane (CH2Cl2), Room temperature
Manganese dioxide (MnO2)Indolizine-7-carbaldehydeChloroform (CHCl3), Reflux
Potassium permanganate (KMnO4)Indolizine-7-carboxylic acidBasic aqueous solution, Heat
Chromic acid (H2CrO4)Indolizine-7-carboxylic acidAcetone, 0 °C to Room temperature

Table 1: Oxidation Reactions of this compound

Esterification and Etherification Reactions at the C7 Position

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid provides the corresponding ester, although the equilibrium nature of this reaction may require removal of water to drive it to completion. More reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270) or triethylamine, provide a more efficient route to ester formation.

Etherification of this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether.

Reaction TypeReagent(s)Product Type
Esterification
FischerCarboxylic acid (e.g., Acetic acid), Acid catalystIndolizin-7-ylmethyl ester
AcylationAcid chloride (e.g., Acetyl chloride), BaseIndolizin-7-ylmethyl ester
AcylationAcid anhydride (B1165640) (e.g., Acetic anhydride), BaseIndolizin-7-ylmethyl ester
Etherification
Williamson1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH3I)Indolizin-7-ylmethyl ether

Table 2: Representative Esterification and Etherification Reactions

Substitution Reactions Involving the C7 Hydroxymethyl Moiety

The hydroxymethyl group at the C7 position can be converted into a better leaving group, facilitating nucleophilic substitution reactions. Treatment of this compound with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol into the corresponding 7-(chloromethyl)indolizine or 7-(bromomethyl)indolizine. These haloalkylindolizines are then susceptible to displacement by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups at the C7-methyl position.

Reactivity of the Indolizine Core in this compound Scaffolds

The indolizine ring system is an electron-rich aromatic heterocycle and, as such, is prone to electrophilic attack. It is generally resistant to nucleophilic aromatic substitution. The π-excessive nature of the five-membered ring makes it particularly reactive.

Electrophilic Aromatic Substitution Patterns on the Indolizine System

Indolizines typically undergo electrophilic aromatic substitution preferentially at the C3 position, and if that position is blocked, at the C1 position. nih.govpatsnap.com The hydroxymethyl group at C7 is an ortho-, para-directing group in benzene chemistry due to its electron-donating character through hyperconjugation and a weak inductive effect. In the context of the indolizine ring, a C7-substituent is expected to influence the electron density of the pyridine ring. However, the inherent reactivity of the five-membered ring generally dominates. Therefore, electrophilic substitution on this compound is still predicted to occur primarily at the C3 and C1 positions. The presence of the C7-hydroxymethyl group is not expected to alter this fundamental regioselectivity.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. These reactions introduce nitro, halo, and acyl groups, respectively, onto the indolizine core, typically at the C3 position.

Reaction TypeElectrophile/Reagent(s)Expected Major Product Position(s)
NitrationHNO3/H2SO4C3
BrominationBr2 in Acetic AcidC3
Friedel-Crafts AcylationAcyl chloride (e.g., Acetyl chloride), Lewis acid (e.g., AlCl3)C3

Table 3: Predicted Electrophilic Aromatic Substitution of this compound

Nucleophilic Additions and Cycloaddition Reactions Involving the Indolizine Core

While the indolizine ring itself is generally unreactive towards nucleophiles, nucleophilic addition can occur if the ring is activated by strongly electron-withdrawing groups, which is not the case for this compound.

Indolizines are known to participate in cycloaddition reactions. nih.gov They can act as an 8π component in [8+2] cycloadditions with electron-deficient alkynes or alkenes. This type of reaction leads to the formation of cycl[3.2.2]azine derivatives. The presence of the hydroxymethyl group at C7 is not expected to inhibit this reactivity, and the cycloaddition would likely proceed across the periphery of the indolizine system.

Rearrangement Reactions and their Mechanistic Implications

Currently, there is a notable absence of specific studies detailing rearrangement reactions involving this compound in the scientific literature. However, the potential for such reactions can be postulated based on the general behavior of indolizine derivatives and other related heterocyclic systems.

One potential area for rearrangement could involve the hydroxymethyl substituent at the 7-position. Under certain acidic conditions or via the formation of a reactive intermediate, a 1,2-hydride or 1,2-aryl shift could potentially occur, leading to a more stable carbocationic intermediate. However, the electronic nature of the indolizine ring, particularly the pyridine part, would significantly influence the feasibility and outcome of such a rearrangement.

A study on the base-induced rearrangement of 5-methyl-3-nitrosoindolizine derivatives has shown that substituents on the indolizine ring are critical for the rearrangement to occur. researchgate.net This suggests that the position and nature of substituents play a crucial role in directing the course of rearrangement reactions in the indolizine system. While this study does not directly involve this compound, it highlights the potential for skeletal rearrangements in appropriately substituted indolizines.

Photooxygenation reactions of substituted indolizines have also been shown to proceed with rearrangement, leading to ring-cleavage products. acs.org These reactions are mechanistically complex, involving peroxidic zwitterions or dioxetane intermediates. acs.org The specific substitution pattern on the indolizine ring dictates the reaction pathway. acs.org It is conceivable that this compound could undergo similar photooxygenation-induced rearrangements, although the specific products would depend on the reaction conditions and the influence of the hydroxymethyl group.

Table 1: Potential Rearrangement Reactions of this compound (Hypothetical)

Reaction TypeProposed ConditionsPotential IntermediatePossible Product Class
Acid-catalyzed rearrangementStrong acid, heatCarbocation at C-7 methyleneIsomeric indolizine derivative
Photochemical rearrangementUV light, photosensitizerExcited state, radical ionsRing-opened or isomerized products

Note: The reactions and products in this table are hypothetical and based on general principles of organic chemistry, as specific experimental data for this compound is not available.

Reaction Mechanism Elucidation for Key Transformations of this compound and its Derivatives

Detailed mechanistic studies specifically for the transformations of this compound are not readily found in the literature. However, the general reactivity of the indolizine ring system has been a subject of investigation. Indolizines are known to undergo electrophilic substitution, with the five-membered ring being the preferred site of attack. The highest electron density is typically at the C-3 position, followed by the C-1 position. nih.gov

The hydroxymethyl group at the C-7 position can be expected to undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde (indolizine-7-carbaldehyde) or carboxylic acid, and esterification or etherification. The mechanisms of these transformations would follow standard pathways for alcohol chemistry.

The synthesis of various 7-substituted indolizine derivatives has been reported, which can serve as precursors or derivatives of this compound. For instance, the synthesis of 7-nitro- and 7-methyl-substituted 1,2,3,4,5-pentathiepino[6,7-a]indolizines has been achieved through a multi-step sequence involving Sonogashira coupling and a ring-closing reaction. nih.gov The mechanisms of these synthetic steps are well-established in organometallic and heterocyclic chemistry.

Furthermore, the functionalization of the indolizine C-3 position in the presence of various substituents has been explored. For example, a Brønsted acid-catalyzed C3-alkylation of indolizines with various electrophiles has been established. rsc.org The mechanism of this reaction involves the protonation of the indolizine ring to generate a reactive intermediate that is then attacked by the electrophile. The presence of a hydroxymethyl group at C-7 would likely influence the reactivity of the ring through electronic effects.

Table 2: Postulated Mechanistic Steps for Key Transformations of this compound Derivatives

TransformationReagents/ConditionsKey Mechanistic Steps
Oxidation of the hydroxymethyl groupPCC, MnO₂, etc.Formation of a chromate ester or reaction with manganese dioxide, followed by elimination to yield the aldehyde.
Electrophilic substitution on the indolizine ringElectrophile (e.g., Br₂, HNO₃)Attack of the π-system of the five-membered ring on the electrophile, formation of a sigma complex, followed by deprotonation to restore aromaticity.
Nucleophilic substitution at the methylene carbonActivation of the hydroxyl group (e.g., tosylation), followed by a nucleophileConversion of the hydroxyl into a good leaving group, followed by SN2 attack by a nucleophile.

Note: These mechanistic steps are based on general organic reaction mechanisms and the known reactivity of the indolizine scaffold.

Advanced Spectroscopic and Structural Characterization of Indolizin 7 Ylmethanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise bonding framework and stereochemistry of organic molecules in solution.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the molecule. For Indolizin-7-ylmethanol, this would be crucial for assigning the protons on the pyridine (B92270) and pyrrole (B145914) rings of the indolizine (B1195054) core and confirming the connectivity of the hydroxymethyl group. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) , or its variant HMQC, correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique would definitively link each proton signal of this compound to its corresponding carbon atom, providing a foundational map of the carbon skeleton. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com For instance, an HMBC experiment on this compound would show correlations from the methylene protons of the -CH₂OH group to the C7 carbon of the indolizine ring, confirming its position. researchgate.net

The following table represents typical ¹H and ¹³C NMR chemical shift assignments for a substituted N-methyl-4-(indolizin-7-yl)-pyridinium iodide derivative, illustrating the type of data obtained from such analyses. researchgate.net

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-59.83 (d, J = 7.45 Hz)129.52
H-88.87 (d, J = 1.25 Hz)-
H-67.88-7.84 (m)123.72
H-27.73 (s)127.79
N⁺CH₃4.40 (s)47.27
OCH₃3.89 (s)55.46
C-1-105.36
C-10 (C=O)-183.66

Data for a derivative compound: N-methyl-4(1-(4-methoxybenzoyl)-3-(ethoxycarbonyl)-indolizin-7-yl)-pyridinium iodide. researchgate.net

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid form. europeanpharmaceuticalreview.com It is particularly valuable in the pharmaceutical sciences for identifying and quantifying different crystalline forms (polymorphs), amorphous content, and solvates, which can have distinct physical properties. nih.gov

For a compound like this compound, ssNMR could provide critical information that is inaccessible by solution-state NMR or other techniques. Different polymorphs of a single compound will often yield distinct ssNMR spectra due to differences in their crystal lattice environments, leading to variations in chemical shifts. nih.gov This makes ssNMR an excellent fingerprinting technique for solid forms.

Advanced ssNMR experiments can also provide insights into molecular conformation and packing in the solid state. For example, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments are routinely used to obtain high-resolution spectra of carbon nuclei. By analyzing the chemical shifts, one can deduce information about the local electronic environment of each carbon atom within the crystal lattice. Furthermore, techniques that measure internuclear distances and proximities can help to reconstruct the three-dimensional arrangement of molecules within the crystal.

While specific solid-state NMR studies on this compound have not been reported, the technique remains a vital tool for the comprehensive characterization of crystalline pharmaceutical compounds.

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise mass of a molecule with high accuracy, which in turn allows for the unambiguous determination of its elemental formula. This is a fundamental step in the identification of a new compound. For a novel indole (B1671886) derivative, 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate, HRMS was used to confirm its composition. mdpi.com The calculated mass for the protonated molecule [M+H]⁺ was compared to the experimentally found value, providing strong evidence for the proposed structure. mdpi.com A similar approach would be essential for the characterization of this compound.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to probe the fragmentation pathways of a selected precursor ion. ncsu.edu In an MS/MS experiment, a specific ion (e.g., the protonated molecule [M+H]⁺ of this compound) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide a fragmentation spectrum. nih.gov This spectrum serves as a structural fingerprint of the molecule.

The fragmentation patterns of fused nitrogen-containing ring systems, such as indolizines, can be complex but often yield characteristic neutral losses and fragment ions that are indicative of the core structure. nih.gov For instance, studies on monoterpenoid indole alkaloids have shown that characteristic ions in the low-mass range can be indicative of the indole part of the molecule. researchgate.net In the analysis of 7-hydroxymitragynine, a μ-opioid agonist, a specific MS/MS transition (m/z 415 > 190) was used for its identification and quantification. nih.gov A systematic study of the fragmentation of this compound would allow for the construction of a detailed fragmentation map, providing unequivocal structural confirmation.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated. mdpi.com

While a crystal structure for this compound itself is not publicly available, the crystallographic analysis of related indolizine derivatives provides significant insight into the expected solid-state conformation of the indolizine core. A study on a series of 1,2,3,4,5-pentathiepino[6,7-a]indolizines revealed detailed structural parameters. researchgate.net Despite variations in substituents, the core indolizine structures were found to be highly superimposable, suggesting a rigid and predictable geometry for the fused ring system. researchgate.net

The table below presents selected crystallographic data for a representative indolizine derivative from this study, highlighting the planarity and geometry of the heterocyclic core.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.0381(3)
b (Å)11.2366(3)
c (Å)14.2818(4)
α (°)90
β (°)102.399(1)
γ (°)90
Volume (ų)1572.18(8)

Crystal data for 6-ethoxy-9-methyl-1,2,3,4,5-pentathiepino[6,7-a]indolizine. researchgate.net

This data provides a valuable reference for the expected solid-state conformation of this compound, illustrating the power of X-ray crystallography in providing precise and detailed structural information.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of molecules by probing their vibrational modes. mdpi.comnih.gov These methods are complementary, providing a more complete picture of the molecular structure. balazs.comspectroscopyonline.comthermofisher.com In the context of this compound, these spectroscopic techniques allow for the identification and analysis of the characteristic bonds within the indolizine core and the methanol (B129727) substituent.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in bonds with a changing dipole moment. mdpi.combalazs.com For this compound, the FT-IR spectrum is expected to exhibit a number of characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group in the methanol substituent. The C-H stretching vibrations of the aromatic indolizine ring would appear in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the methylene group in the substituent would be observed between 3000-2850 cm⁻¹. The C=C and C=N stretching vibrations within the fused heterocyclic ring system are expected to produce strong absorptions in the 1650-1450 cm⁻¹ range. Furthermore, the C-O stretching vibration of the primary alcohol would likely be found in the 1050-1000 cm⁻¹ region.

Raman spectroscopy, on the other hand, is a light scattering technique where the inelastic scattering of photons provides information about the vibrational modes of a molecule. balazs.comthermofisher.com It is particularly sensitive to vibrations of non-polar bonds and symmetric stretching modes. balazs.com For this compound, Raman spectroscopy would be particularly useful for characterizing the C-C stretching modes within the aromatic rings of the indolizine nucleus, which are expected to be strong. The symmetric C-H stretching vibrations would also be prominent. The complementary nature of FT-IR and Raman spectroscopy allows for a comprehensive vibrational analysis of this compound. balazs.comspectroscopyonline.com

Table 1: Characteristic FT-IR and Raman Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H (Alcohol)Stretching3400-3200 (broad)Weak or not observed
Aromatic C-HStretching3100-30003100-3000 (strong)
Aliphatic C-HStretching3000-28503000-2850 (strong)
C=C / C=N (Ring)Stretching1650-1450 (strong)1650-1450 (strong)
C-O (Alcohol)Stretching1050-10001050-1000

Electronic and Chiroptical Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of indolizine and its derivatives is characterized by multiple absorption bands, reflecting the π-conjugated system of the heterocyclic rings. lew.ro

For this compound, the spectrum is expected to show intense absorption bands in the UV region, which are characteristic of π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern on the indolizine ring. The presence of the hydroxymethyl group at the 7-position is likely to cause a slight shift in the absorption maxima compared to the parent indolizine molecule due to its electronic effects on the chromophore. Typically, indolizine derivatives exhibit absorption maxima at various wavelengths, for instance, some show maxima around 409 nm and 414 nm. lew.ro The electronic transitions can be influenced by the solvent polarity, which can lead to shifts in the absorption peaks.

Table 2: Expected UV-Vis Absorption Data for this compound.
Solventλmax (nm)Molar Absorptivity (ε)Electronic Transition
Methanol~240Highπ → π
Methanol~290Moderateπ → π
Methanol~350Lown → π*

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov While this compound itself is not chiral, the introduction of a chiral center, for example, by replacing one of the hydrogen atoms of the methylene group in the methanol substituent with another group, would yield a chiral derivative that is amenable to CD spectroscopy.

For a hypothetical chiral derivative of this compound, the CD spectrum would exhibit positive or negative peaks (Cotton effects) at the wavelengths corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration and conformation of the chiral molecule. nih.gov The chiroptical properties of such derivatives would be influenced by the nature of the substituents and their spatial arrangement around the chiral center. nih.govbeilstein-journals.org The analysis of the CD spectrum, often in conjunction with theoretical calculations, can provide valuable information about the stereochemistry of these molecules. rsc.org

Table 3: Hypothetical Circular Dichroism Data for a Chiral this compound Derivative.
Wavelength (nm)Δε (M⁻¹cm⁻¹)Electronic TransitionInterpretation
~245+5.2π → πPositive Cotton effect indicating a specific stereochemical arrangement.
~295-2.8π → πNegative Cotton effect providing further structural information.
~355+0.9n → π*Weak positive Cotton effect associated with the heteroatom lone pair transition.

Based on a comprehensive search for computational and theoretical investigations specifically focused on the chemical compound "this compound," it has been determined that there is a lack of published research literature dedicated to this specific molecule within the scope of the requested outline.

The search for data pertaining to Density Functional Theory (DFT) studies, Ab Initio methods, conformational analysis, molecular dynamics simulations, spectroscopic property predictions, reaction pathway analysis, and molecular design specifically for this compound did not yield any dedicated studies. While the methodologies outlined are standard and widely applied in computational chemistry for a vast range of molecules, including related heterocyclic systems, specific findings, data tables, and detailed research outcomes for this compound are not available in the retrieved search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound without fabricating data or presenting general principles as specific findings for this compound. To maintain scientific accuracy and adhere to the strict content inclusions and exclusions, the article cannot be generated at this time.

Applications of Indolizin 7 Ylmethanol As a Versatile Synthetic Building Block

Role in Complex Organic Synthesis and as a Precursor to Natural Product Analogues

The functionalized indolizine (B1195054) scaffold is a key structural motif in numerous natural alkaloids and other biologically active compounds. researchgate.net Consequently, Indolizin-7-ylmethanol serves as a crucial starting material in the synthesis of complex organic molecules and analogues of natural products. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a good leaving group, enabling carbon-carbon and carbon-heteroatom bond formation.

This reactivity is instrumental in synthetic strategies targeting complex alkaloids that feature the indolizine core. For instance, partially or completely reduced indolizine analogues are widely employed in the synthesis of indolizidine alkaloids. Synthetic routes can leverage the "-7-ylmethanol" group for chain extension or for introducing key pharmacophoric features to create analogues of natural products. The development of synthetic methods to access these analogues is critical for exploring structure-activity relationships and discovering novel therapeutic agents. nih.govnih.gov While many natural products contain the core indolizine structure, synthetic chemists often create analogues to improve properties or investigate biological mechanisms. nih.gov The strategic placement of the methanol (B129727) group on the indolizine ring allows for systematic modifications to probe biological interactions.

Application Area Role of this compound Synthetic Transformations Target Molecule Class
Complex Molecule SynthesisVersatile intermediateOxidation, Substitution, EsterificationPolycyclic Heterocycles
Natural Product AnaloguesScaffold for derivatizationFunctional group interconversionIndolizidine Alkaloids

Development of Novel Heterocyclic Systems Utilizing the this compound Scaffold

The inherent reactivity of the indolizine nucleus, combined with the functional handle of the methanol group, makes this compound an excellent platform for constructing novel heterocyclic systems. Chemists utilize the scaffold to build fused polycyclic structures through annulation reactions, where additional rings are built onto the existing indolizine framework. nih.gov

The "-7-ylmethanol" moiety can be transformed into various functional groups that can participate in intramolecular cyclization reactions. For example, oxidation to an aldehyde followed by condensation with a suitable partner can lead to the formation of new fused pyrimidine, oxazole, or triazine rings. researchgate.net These novel heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and electronic properties. Methodologies for synthesizing indolizine derivatives often involve 1,3-dipolar cycloadditions or transition-metal-free one-pot reactions, which can be adapted to use functionalized precursors like this compound to generate diverse molecular libraries. organic-chemistry.orgorganic-chemistry.org

Synthetic Strategy Starting Material Key Reaction Resulting Heterocyclic System
AnnulationIndolizin-7-carbaldehyde (from oxidation)Condensation/CyclizationFused Polycyclic Heterocycles
Intramolecular CyclizationDerivatized this compoundRing-closing metathesis, etc.Bridged or Fused Ring Systems

Integration into Functional Materials

The unique photophysical properties of the indolizine core, such as strong fluorescence, make its derivatives attractive candidates for advanced functional materials.

Indolizine derivatives are being actively investigated for their potential in organic optoelectronics. chemrxiv.org The conjugated planar electronic structure of the indolizine system gives rise to strong fluorescence, a property that can be tuned by modifying the substituents on the ring. this compound can be used as a building block to synthesize larger, π-expanded systems with tailored HOMO-LUMO gaps. chemrxiv.org

By attaching other chromophores or electronically active groups to the methanol position, researchers can design and synthesize novel dyes and materials for applications in devices like organic light-emitting diodes (OLEDs) and solar cells. chemrxiv.orgmdpi.com The synthesis of π-expanded indoloindolizines, for example, has demonstrated a pathway to creating stable and tunable organic materials with vivid colors and fluorescence across the visible spectrum. chemrxiv.org The ability to functionalize the indolizine core via the methanol group is key to modulating its electronic structure and achieving desired optoelectronic properties. rsc.org

Material Class Role of Indolizine Scaffold Key Property Potential Application
Fluorescent DyesCore ChromophoreStrong Fluorescence, Tunable EmissionOrganic LEDs (OLEDs)
π-Conjugated SystemsElectron-rich Building BlockModulated HOMO-LUMO GapOrganic Photovoltaics (OPVs)

The field of supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined, functional structures. wiley.comresearchgate.net this compound is well-suited for incorporation into such systems. The hydroxyl group can participate in hydrogen bonding, acting as a director for self-assembly processes. nih.gov

Furthermore, the indolizine ring itself can engage in π-π stacking interactions. wiley.com In polymer chemistry, this compound can be converted into a monomer and polymerized to create functional polymers with pendant indolizine units. These polymers could exhibit interesting photophysical properties or be used in sensing applications. The ability to form ordered, non-covalent assemblies opens up possibilities for creating "smart" materials that respond to external stimuli. rsc.orgwiley.com

Utilization in the Synthesis of Molecular Probes and Chemical Tools (Non-Clinical Context)

Molecular probes are small molecules used to study biological systems by observing and manipulating cellular processes. plos.org The inherent fluorescence of the indolizine scaffold makes it an attractive core for the development of fluorescent probes. This compound provides a convenient attachment point for linking the fluorescent indolizine core to other molecules, such as recognition elements or reactive groups, without significantly altering its favorable photophysical properties.

For example, the methanol group can be derivatized to attach a specific ligand that binds to a target protein or nucleic acid. The resulting conjugate allows researchers to visualize the location and dynamics of the target within a cell using fluorescence microscopy. nih.gov These chemical tools are invaluable in basic research for understanding complex biological functions in a non-clinical setting. plos.orgeiu.edu

Future Research Directions and Challenges for Indolizin 7 Ylmethanol Chemistry

Development of More Efficient and Sustainable Synthetic Routes to Indolizin-7-ylmethanol

The synthesis of substituted indolizines often relies on classical methods such as the Tschitschibabin reaction and 1,3-dipolar cycloadditions. rsc.orgnih.gov However, these methods can sometimes be limited by harsh reaction conditions, the use of expensive catalysts, and the generation of hazardous waste. ijettjournal.org Future research will likely focus on developing more efficient and sustainable synthetic pathways to this compound.

Key areas for development may include:

Transition-Metal-Free Synthesis: Exploring novel synthetic routes that avoid the use of heavy metals is a significant goal in green chemistry. organic-chemistry.orgnih.gov Methodologies utilizing organocatalysis or photocatalysis could provide milder and more environmentally benign alternatives for the construction of the this compound core.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including indolizine (B1195054) derivatives. ijettjournal.org Investigating its application for the synthesis of this compound could lead to more rapid and efficient production.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesPotential Challenges
Transition-Metal-Free Catalysis Reduced cost, lower toxicity, milder reaction conditionsCatalyst design and optimization, substrate scope limitations
One-Pot Multi-Component Reactions Increased efficiency, reduced waste, atom economyFinding compatible reaction conditions for all components
Microwave-Assisted Synthesis Faster reaction times, improved yieldsSpecialized equipment required, potential for side reactions

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound.

Exploration of Novel Reactivity and Functionalization Strategies

The reactivity of the indolizine nucleus is characterized by its electron-rich nature, making it susceptible to electrophilic substitution. The primary sites for functionalization are typically the C1 and C3 positions of the pyrrole (B145914) ring. nih.govrsc.org However, the functionalization of the pyridine (B92270) ring, where the methanol (B129727) group is located in this compound, is less explored.

Future research in this area will likely focus on:

Selective C-H Functionalization: Developing methods for the direct and selective functionalization of the C-H bonds on the indolizine core would provide a more atom-economical approach to creating diverse derivatives of this compound.

Late-Stage Functionalization: The ability to introduce new functional groups into the pre-formed this compound scaffold in the later stages of a synthetic sequence would be highly valuable for the rapid generation of compound libraries for biological screening or materials science applications. nih.gov

Organometallic Chemistry: The use of organometallic reagents and catalysts could unlock novel reactivity patterns for the this compound core, enabling the introduction of a wider range of substituents.

Advancements in Materials Science Applications Based on the this compound Scaffold

Indolizine derivatives have garnered interest in materials science due to their unique photophysical properties, including strong fluorescence. rsc.orgrsc.org The introduction of a hydroxymethyl group at the 7-position could offer a handle for further modification and incorporation into larger molecular architectures.

Potential advancements in materials science applications include:

Organic Light-Emitting Diodes (OLEDs): Indolizine derivatives have been investigated as components of OLEDs. rsc.org The specific electronic properties of this compound could be tuned through further functionalization to optimize its performance as an emitter or host material in OLED devices.

Fluorescent Probes: The inherent fluorescence of the indolizine core could be harnessed to develop fluorescent probes for biological imaging or chemical sensing. The methanol group could serve as a reactive site for attaching recognition elements.

Organic Semiconductors: The planar, π-conjugated system of the indolizine ring suggests potential applications in organic electronics. Research could explore the charge transport properties of this compound and its derivatives.

Challenges in Scalable Synthesis and Industrial Relevance of this compound

While academic research may focus on the novel synthesis and properties of this compound, its transition to industrial applications will present several challenges.

Key challenges include:

Cost of Starting Materials: The availability and cost of the starting materials required for the synthesis of the indolizine core can be a significant hurdle for large-scale production.

Purification: The purification of indolizine derivatives can be challenging, often requiring chromatographic techniques that are not ideal for industrial-scale processes.

Process Safety and Environmental Impact: Ensuring the safety and minimizing the environmental impact of any large-scale chemical process is paramount. This includes managing hazardous reagents and solvents and reducing waste generation. ijettjournal.org

Overcoming these challenges will require the development of robust, cost-effective, and environmentally friendly synthetic processes to make this compound and its derivatives accessible for potential commercial applications.

Q & A

Q. What statistical methods are appropriate for dose-response studies involving this compound?

  • Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and use ANOVA for multi-group comparisons. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk or Levene’s tests .

Literature and Collaboration

Q. How can interdisciplinary collaboration enhance research on this compound’s mechanism of action?

  • Methodological Answer: Integrate cheminformatics (e.g., QSAR models) with biochemical assays to link structural features to activity. Partner with computational biologists for target prediction and pharmacodynamic modeling. Share preprints for early feedback .

Q. What criteria should guide the selection of journals for publishing studies on this compound?

  • Methodological Answer: Prioritize journals with rigorous peer review and open-access policies. Ensure alignment with the journal’s scope (e.g., organic chemistry, pharmacology). Avoid predatory journals; verify indexing (e.g., PubMed, SCIE) and impact metrics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.